sodium;(9Z,11E)-octadeca-9,11-dienoate
Overview
Description
Sodium;(9Z,11E)-octadeca-9,11-dienoate is a chemical compound with the molecular formula C18H31NaO2. It is a sodium salt of (9Z,11E)-octadeca-9,11-dienoic acid, which is a type of fatty acid. This compound is known for its unique structure, featuring conjugated double bonds at the 9th and 11th positions of the octadeca chain. It is used in various scientific research applications due to its interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(9Z,11E)-octadeca-9,11-dienoate typically involves the reaction of (9Z,11E)-octadeca-9,11-dienoic acid with a sodium base. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The sodium base, often sodium hydroxide or sodium methoxide, deprotonates the carboxylic acid group, forming the sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the saponification of triglycerides containing (9Z,11E)-octadeca-9,11-dienoic acid. This process involves heating the triglycerides with a sodium hydroxide solution, resulting in the formation of glycerol and the sodium salt of the fatty acid.
Chemical Reactions Analysis
Types of Reactions
Sodium;(9Z,11E)-octadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reactions with other metal salts can lead to the formation of different metal carboxylates.
Major Products Formed
Oxidation: Oxidized products such as (9Z,11E)-13-oxooctadeca-9,11-dienoic acid.
Reduction: Saturated fatty acids.
Substitution: Metal carboxylates with different cations.
Scientific Research Applications
Sodium;(9Z,11E)-octadeca-9,11-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of soaps, detergents, and emulsifiers.
Mechanism of Action
The biological effects of sodium;(9Z,11E)-octadeca-9,11-dienoate are primarily due to its ability to interact with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenases and lipoxygenases. It also affects the fluidity and permeability of cell membranes, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(9Z,11E)-octadeca-9,11-dienoic acid: The parent acid form of the compound.
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A related compound with an additional double bond.
(9Z,11E)-13-oxooctadeca-9,11-dienoic acid: An oxidized derivative.
Uniqueness
Sodium;(9Z,11E)-octadeca-9,11-dienoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent acid. The presence of conjugated double bonds also imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
sodium;(9Z,11E)-octadeca-9,11-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGUYUKYUXMSJU-QSZGMOAKSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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